(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole
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Overview
Description
The compound (4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole is a complex organic molecule featuring multiple cyclohexyl and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the introduction of the cyclohexyl groups and tert-butylphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
The compound (4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized under specific conditions to form oxazoles with different oxidation states.
Reduction: The compound can be reduced to modify the cyclohexyl groups or the oxazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the tert-butylphenyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction could lead to partially or fully reduced cyclohexyl groups.
Scientific Research Applications
The compound (4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, known for their biological activities.
Coumarins: Widely distributed in nature, possessing diverse biological properties.
Azacoumestans: Synthetic derivatives with potential therapeutic applications.
Uniqueness
The uniqueness of (4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of cyclohexyl and oxazole groups, along with the tert-butylphenyl moieties, makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C41H58N2O2 |
---|---|
Molecular Weight |
610.9 g/mol |
IUPAC Name |
(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C41H58N2O2/c1-39(2,3)33-21-17-29(18-22-33)25-41(26-30-19-23-34(24-20-30)40(4,5)6,37-42-35(27-44-37)31-13-9-7-10-14-31)38-43-36(28-45-38)32-15-11-8-12-16-32/h17-24,31-32,35-36H,7-16,25-28H2,1-6H3/t35-,36-/m1/s1 |
InChI Key |
FTRRFKCJOFQUAA-LQFQNGICSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@H](CO3)C4CCCCC4)C5=N[C@H](CO5)C6CCCCC6 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(CO3)C4CCCCC4)C5=NC(CO5)C6CCCCC6 |
Origin of Product |
United States |
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